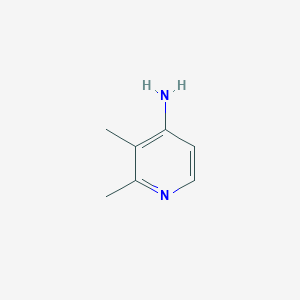

2,3-Dimethylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUUZKCUQVILTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428535 | |

| Record name | 2,3-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122475-57-4 | |

| Record name | 2,3-Dimethyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122475-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-Dimethylpyridin-4-amine: A Technical Guide

This document provides a comprehensive overview of the synthetic protocols for 2,3-dimethylpyridin-4-amine, a valuable building block in pharmaceutical and materials science research. The synthesis is typically achieved through a multi-step process commencing with the commercially available starting material, 2,3-lutidine. The key stages involve N-oxidation, subsequent nitration, and final reduction of the nitro group to the desired amine. This guide details the experimental procedures, presents quantitative data in a structured format, and illustrates the synthetic pathway.

Overall Synthesis Pathway

The synthesis of this compound from 2,3-lutidine is a three-step process. The logical flow of this synthesis is depicted in the diagram below.

Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine-N-oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine to form 2,3-lutidine-N-oxide. This is a common transformation in pyridine chemistry, often accomplished using hydrogen peroxide and a suitable catalyst.[1][2][3]

Experimental Protocol

While specific patent examples focus on the subsequent nitration step, the preparation of the N-oxide is a standard prerequisite.[1][2][3] A general procedure involves reacting 2,3-lutidine with hydrogen peroxide in the presence of an acid catalyst, such as acetic acid. The reaction is typically performed at elevated temperatures, followed by purification to yield the N-oxide.

Step 2: Nitration of 2,3-Lutidine-N-oxide

The second step is the nitration of 2,3-lutidine-N-oxide to yield 2,3-dimethyl-4-nitropyridine-N-oxide. This is a crucial step that introduces the nitro group at the 4-position, which will subsequently be reduced to the amine. Several protocols have been developed, with the use of potassium nitrate in concentrated sulfuric acid being a high-yielding method.[1][2][3]

Experimental Workflow

The general workflow for the nitration of 2,3-lutidine-N-oxide is outlined in the following diagram.

Quantitative Data for Nitration Protocols

The following table summarizes the quantitative data from various patented nitration protocols for 2,3-dimethyl-4-nitropyridine-N-oxide.

| Parameter | Embodiment 1[1] | Embodiment 3[1] | Comparative Example[3] |

| Starting Material | 2,3-Lutidine-N-oxide | 2,3-Lutidine-N-oxide | 2,3-Lutidine-N-oxide |

| Nitrating Agent | KNO₃ in H₂SO₄ | KNO₃ in H₂SO₄ | Conc. HNO₃ / H₂SO₄ |

| Reactant Ratios | |||

| 2,3-Lutidine-N-oxide | 12.3 g | 12.3 g | 12.3 g |

| Concentrated H₂SO₄ | 92 g | 65 g | 190 g (in nitrating mix) |

| Potassium Nitrate | 14.15 g | 10.11 g | - |

| Concentrated HNO₃ (65%) | - | - | 38 g |

| Reaction Conditions | |||

| Addition Temperature | -10°C to -5°C | Not specified | 0°C to 5°C |

| Reaction Temperature | 80°C to 85°C | 85°C to 90°C | 85°C to 90°C |

| Reaction Time | 2 hours | 1 hour | 12 hours |

| Results | |||

| Product Yield | 15.3 g (91.1%) | Not specified | 10.1 g (60.1%) |

| Product Purity (HPLC) | 99% | 99% | 82% |

Detailed Experimental Protocol (Based on Embodiment 1[1])

-

In a suitable reaction vessel, dissolve 12.3 g of 2,3-lutidine-N-oxide in 92 g of concentrated sulfuric acid (98% by mass).

-

Cool the mixture to a temperature between -10°C and -5°C.

-

Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid (98% by mass).

-

Slowly add the potassium nitrate solution dropwise to the cooled 2,3-lutidine-N-oxide solution, maintaining the temperature between -10°C and -5°C.

-

After the addition is complete, heat the reaction mixture to a temperature between 80°C and 85°C for 2 hours.

-

Monitor the reaction progress by HPLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully add water to the mixture and stir, which will cause the product to precipitate.

-

Filter the solid product.

-

Extract the filtrate three times with dichloromethane.

-

Combine the organic phases and concentrate under reduced pressure to yield approximately 15.3 g of light yellow 2,3-dimethyl-4-nitropyridine-N-oxide (91.1% yield, 99% purity by HPLC).

Step 3: Reduction of 2,3-Dimethyl-4-nitropyridine-N-oxide

The final step is the reduction of the nitro group of 2,3-dimethyl-4-nitropyridine-N-oxide to the corresponding amine, this compound. This transformation also involves the deoxygenation of the N-oxide. Common methods for this type of reduction include catalytic hydrogenation or the use of a metal in an acidic medium.

Experimental Protocols

Two common and effective methods for the reduction of nitropyridines are presented below.

Method A: Reduction with Iron and Acetic Acid

This is a classic and robust method for the reduction of aromatic nitro compounds. The reduction of 4-nitropyridine-N-oxide with iron and acetic acid has been reported to proceed in quantitative yield.

-

To a solution of 2,3-dimethyl-4-nitropyridine-N-oxide in a mixture of ethanol and acetic acid, add iron powder.

-

Heat the resulting mixture to reflux (approximately 100°C) and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and dilute with water.

-

Neutralize the mixture by adding an aqueous solution of a base (e.g., 1N NaOH) until the pH is approximately 8.

-

Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.

-

Dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by recrystallization or column chromatography.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired scale of production.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyridin-4-amine, with the CAS registry number 122475-57-4, is a substituted pyridine derivative. As with other small molecule amine compounds, its physicochemical properties are of significant interest in the fields of medicinal chemistry and drug development. These properties govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for formulation and chemical synthesis. This technical guide provides a summary of the available physicochemical data for this compound and details the standard experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value | Source & Notes |

| Molecular Formula | C₇H₁₀N₂ | - |

| Molecular Weight | 122.17 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | 269 °C | Experimental value. |

| Water Solubility | 18 g/L (at 25 °C) | Calculated value.[1] Sparingly soluble.[1] |

| pKa (acid dissociation constant) | Data not available | - |

| LogP (octanol-water partition coefficient) | 1.21070 | Calculated value (XLogP3). |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are the protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property used to identify a substance and assess its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Capillary Loading: The capillary tube is inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point provides information about the volatility of a substance.

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Measurement: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water, a critical parameter for drug absorption and formulation.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water (or a relevant aqueous buffer) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated aqueous solution from the excess solid.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a drug at physiological pH.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a co-solvent if necessary.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution in the body.

Methodology:

-

Phase Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either the aqueous or the octanol phase. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The funnel is left to stand, allowing the two immiscible layers to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for pKa and LogP determination.

References

2,3-Dimethylpyridin-4-amine CAS number and properties

An In-depth Technical Guide to 2,3-Dimethylpyridin-4-amine

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the pharmaceutical industry. It covers the compound's core properties, detailed synthesis protocols, and its significant application in the development of proton pump inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Core Identification and Properties

This compound is a substituted pyridine derivative. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 122475-57-4[1] |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-2,3-dimethylpyridine, 2,3-Dimethyl-4-pyridinamine[1] |

| Molecular Formula | C₇H₁₀N₂[1] |

| Molecular Weight | 122.17 g/mol [1] |

| InChI Key | InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9)[1] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically begins with the oxidation and subsequent nitration of 2,3-lutidine, followed by a final reduction step.

Caption: Overall synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

This protocol is adapted from patented industrial synthesis methods. The procedure involves the nitration of 2,3-dimethylpyridine-N-oxide using potassium nitrate in concentrated sulfuric acid.

Materials:

-

2,3-dimethylpyridine-N-oxide (12.3 g, 0.1 mol)

-

Concentrated sulfuric acid (98%, 65 g)

-

Potassium nitrate (10.11 g, 0.1 mol)

-

Dichloromethane

-

Water

-

Ice

Procedure:

-

In a reaction vessel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid, maintaining the temperature between 0°C and 5°C with an ice bath.

-

Separately, prepare a nitrating mixture by carefully dissolving 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.

-

Slowly add the nitrating mixture dropwise to the solution of 2,3-dimethylpyridine-N-oxide, ensuring the temperature does not exceed 5°C.[2]

-

After the addition is complete, gradually heat the reaction mixture to between 85°C and 90°C and maintain this temperature for 1-2 hours.[2][3]

-

Monitor the reaction's completion using HPLC.

-

Once the starting material is consumed, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

-

Stir the resulting solution and filter any solid precipitates.

-

Extract the filtrate three times with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield light yellow 2,3-Dimethyl-4-nitropyridine-N-oxide (yields reported between 90-93%).[2][3]

Experimental Protocol 2: Reduction to this compound

This protocol is based on the well-established Bechamp reduction method for converting aromatic nitro compounds to amines, specifically adapted from procedures for similar pyridine derivatives.[4]

Materials:

-

2,3-Dimethyl-4-nitropyridine-N-oxide (16.8 g, 0.1 mol)

-

Iron powder (Fe)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Water

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl acetate

Procedure:

-

Create a suspension of iron powder in water within a reaction flask equipped with a mechanical stirrer and reflux condenser.

-

Add a small amount of mineral acid (e.g., concentrated HCl) to activate the iron and heat the mixture.

-

Add the 2,3-Dimethyl-4-nitropyridine-N-oxide to the iron suspension in portions. The reaction is exothermic and may require cooling to control.

-

After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS). This reduction process reduces both the nitro group and the N-oxide.

-

Cool the reaction mixture to room temperature and neutralize it by adding sodium carbonate until the solution is basic.

-

Filter the mixture to remove iron oxides.

-

Extract the aqueous filtrate multiple times with a suitable organic solvent, such as ethyl acetate.[4]

-

Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure to obtain crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Application in Drug Development: Synthesis of Rabeprazole

This compound is a precursor to a key intermediate used in the synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions. The synthesis begins with the nitrated intermediate, 2,3-dimethyl-4-nitropyridine N-oxide.

Caption: Key steps in the synthesis of Rabeprazole from the nitro-intermediate.

Mechanism of Action: Proton Pump Inhibition

Rabeprazole, synthesized via intermediates derived from this compound, functions by irreversibly inhibiting the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells. This action blocks the final step in gastric acid secretion.

Caption: Mechanism of irreversible proton pump inhibition by activated Rabeprazole.

Safety and Handling

GHS Hazard Information for this compound:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[1]

-

Hazard Statements:

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

References

Uncharted Territory: The Biological Activity of 2,3-Dimethylpyridin-4-amine Derivatives Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the exploration of the biological activities associated with 2,3-Dimethylpyridin-4-amine derivatives. Despite the well-documented and diverse pharmacological profiles of various pyridine-based compounds, this specific structural isomer remains a largely uncharted area of research. As a result, a detailed technical guide with quantitative data, experimental protocols, and pathway visualizations as requested cannot be compiled at this time without resorting to speculation.

The initial exploration into related, but structurally distinct, pyridine derivatives did highlight several areas of biological interest that could potentially be relevant for future studies on this compound analogs. These include:

-

Anticancer Activity: Various dimethylpyridine and aminopyridine derivatives have been investigated for their potential as anticancer agents. For instance, certain N-Mannich bases of 1,3,4-oxadiazole based on a 4,6-dimethylpyridine scaffold have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been explored as novel cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.

-

Neuroprotective Effects: The neuroprotective potential of pyridine-containing molecules is another area of active research. For example, derivatives of 4-aminopyridine have been studied for their role in neurological disorders. While not directly related to the 2,3-dimethyl isomer, these studies provide a basis for investigating similar properties in unexplored analogs.

-

Anti-inflammatory Properties: The anti-inflammatory effects of various pyridine derivatives have been documented. For example, new derivatives of 3-hydroxy pyridine-4-one have been evaluated for their anti-inflammatory effects in animal models.

The absence of specific data on this compound derivatives underscores a potential opportunity for new research in the field of medicinal chemistry. The synthesis and biological evaluation of a library of compounds based on this scaffold could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

For researchers and drug development professionals interested in this area, the logical next step would be to initiate primary research to synthesize and screen this compound derivatives for various biological activities. Such studies would be foundational in establishing the structure-activity relationships and therapeutic potential of this unexplored class of compounds.

Should the user wish to proceed with a technical guide on a more broadly researched class of pyridine derivatives, such as 4-aminopyridine or general dimethylpyridine derivatives, a wealth of information is available to create a comprehensive and data-rich document.

Solubility of 2,3-Dimethylpyridin-4-amine in Organic Solvents: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This technical guide focuses on the solubility of 2,3-Dimethylpyridin-4-amine. A comprehensive review of publicly available literature reveals a significant scarcity of quantitative solubility data for this specific isomer. Consequently, this document provides a detailed overview of established experimental protocols for determining solubility, alongside a comparative analysis of solubility data for structurally related aminopyridine isomers to offer qualitative and predictive insights.

Introduction: The Solubility Profile of this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Understanding its solubility in various organic solvents is essential for its use in reaction media, for developing crystallization and purification procedures, and for formulation studies. The polarity of the molecule, imparted by the amino group and the nitrogen atom in the pyridine ring, combined with the nonpolar character of the two methyl groups, suggests a varied solubility profile across different classes of organic solvents.

Generally, aminopyridines exhibit solubility in polar organic solvents.[1] However, a thorough search of scientific databases and chemical literature indicates a lack of specific quantitative solubility data (e.g., in g/L or mol/L at different temperatures) for this compound. This guide, therefore, aims to equip researchers with the necessary methodologies to determine this data experimentally and provides context by summarizing the known solubility of its isomers.

Comparative Solubility of Aminopyridine Isomers

To approximate the potential solubility of this compound, it is instructive to examine the solubility of its well-studied isomers, such as 4-(Dimethylamino)pyridine (DMAP) and various aminopyridines. The general principle of "like dissolves like" suggests that this compound will show solubility in polar solvents.[2] The presence of the amino group allows for hydrogen bonding, which typically enhances solubility in protic solvents like alcohols, while the pyridine ring can engage in dipole-dipole interactions.

The following table summarizes the qualitative and, where available, quantitative solubility of related aminopyridine compounds. This data serves as a useful, albeit predictive, reference for solvent selection in experimental studies.

| Compound Name | Solvent Class | Specific Solvents | Solubility Description |

| 4-(Dimethylamino)pyridine (DMAP) | Alcohols, Esters, Ketones, Aromatics, Chlorinated Solvents, Acids | Methanol, Ethyl Acetate, Acetone, Benzene, Chloroform, Methylene Chloride, Acetic Acid | Soluble to Very Soluble[3] |

| Ethers, Alkanes | Diethyl Ether, Diisopropyl Ether, Hexane, Cyclohexane | Less Soluble[3] | |

| Water | Water | 76 g/L (25 °C) | |

| 4-Aminopyridine | Alcohols, Amides, Sulfoxides, Nitriles, Ethers | Methanol, Ethanol, Isopropanol, DMF, DMSO, Acetonitrile, THF, Acetone | Soluble[4] |

| Water | Water | Soluble (112 g/L at 20°C)[4] | |

| 2-Aminopyridine | Alcohols, Amides, Ketones, Esters, Nitriles | Methanol, Ethanol, n-Propanol, Isopropanol, n-Butanol, Isobutanol, N-Methyl-2-pyrrolidone (NMP), DMF, Acetone, Ethyl Acetate, Amyl Acetate, n-Propyl Acetate, Acetonitrile | Soluble, with solubility generally increasing with temperature. The highest solubility is observed in NMP and DMF.[5] |

| Hydrocarbons | n-Hexane, Cyclohexane | Low Solubility[5] | |

| Chlorinated Solvents | Chloroform | Soluble[6] |

This table is compiled from various sources and is intended for comparative and predictive purposes only.

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination is necessary. The following are detailed protocols for established methods of solubility measurement.

Method 1: Shake-Flask with Gravimetric Analysis

This is a classic and reliable method for determining thermodynamic solubility.[7][8][9] It involves creating a saturated solution and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatically controlled shaker or agitator at a constant temperature (e.g., 25 °C).

-

Agitation: Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.

-

Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: Once the solvent is completely removed, re-weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in units such as g/L or mg/mL.

Method 2: Shake-Flask with Spectroscopic or Chromatographic Analysis

This method is a variation of the shake-flask technique and is often preferred for its higher throughput and accuracy, especially for compounds with a suitable chromophore.[10]

Experimental Protocol:

-

Preparation of Saturated Solution: Follow steps 1-4 from the gravimetric method to prepare a saturated solution and allow the excess solid to sediment.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Calibration Curve: Generate a calibration curve by measuring the absorbance (UV-Vis spectroscopy) or peak area (High-Performance Liquid Chromatography, HPLC) of the standard solutions.

-

Sampling and Dilution: Withdraw a small, precise volume of the clear supernatant from the equilibrated sample. Dilute the sample with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same UV-Vis or HPLC method used for the standards to determine its concentration.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

Method 3: Laser Monitoring Technique

This is an automated method that determines the saturation point by monitoring the transmission of a laser beam through the solution as the solute is incrementally added.[11][12]

Experimental Protocol:

-

System Setup: A known volume of the solvent is placed in a thermostatically controlled vessel equipped with a magnetic stirrer, a laser source, and a detector.

-

Solute Addition: A precision automated dispenser incrementally adds small, known masses of this compound to the stirred solvent.

-

Laser Transmission Monitoring: The intensity of the laser beam passing through the solution is continuously monitored. Initially, with an unsaturated solution, the laser transmission remains high.

-

Saturation Point Detection: As the solution approaches and reaches saturation, undissolved particles will persist, causing the laser light to scatter and the transmitted intensity to decrease. The system identifies the saturation point when a stable, lower level of light transmission is detected, indicating the presence of a persistent solid phase.[13]

-

Quantification: The total mass of the solute added to reach the saturation point is recorded by the system.

-

Calculation: The solubility is calculated as the total mass of the solute divided by the initial volume of the solvent.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers to address this knowledge gap. By understanding the solubility profiles of isomeric and related aminopyridines, researchers can make informed decisions on solvent selection for initial trials. The detailed experimental protocols provided herein offer standardized, reliable methods for the precise determination of the thermodynamic solubility of this compound in a range of organic solvents. The generation of such data will be invaluable for the optimization of synthetic processes and the successful development of new chemical entities involving this compound.

References

- 1. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of laser in the field of chemical solubility determination [opg.optica.org]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Profile of 2,3-Dimethylpyridin-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylpyridin-4-amine (CAS No. 122475-57-4), a heterocyclic amine of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | 6.5 - 6.7 | d |

| H-6 | 7.8 - 8.0 | d |

| NH₂ | 4.5 - 5.5 | br s |

| 2-CH₃ | 2.1 - 2.3 | s |

| 3-CH₃ | 2.0 - 2.2 | s |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 158 |

| C-3 | 118 - 121 |

| C-4 | 150 - 153 |

| C-5 | 108 - 111 |

| C-6 | 145 - 148 |

| 2-CH₃ | 20 - 23 |

| 3-CH₃ | 15 - 18 |

Note: Predicted values are based on structure-activity relationships and data from similar aminopyridine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands, indicative of its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3450 - 3250 | Medium (two bands for primary amine) |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N and C=C Stretch (aromatic ring) | 1620 - 1450 | Medium to Strong |

| N-H Bend (amine) | 1650 - 1580 | Medium |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| [M]+• (Molecular Ion) | m/z 122 |

| Key Fragmentation Peaks | Expected fragments would result from the loss of methyl groups and cleavage of the pyridine ring. |

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of this compound.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra involves dissolving a sample of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy Protocol

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data is a complementary process where information from each technique contributes to the comprehensive structural elucidation of the molecule.

This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of this compound. While experimental data is currently limited in public domains, the provided information offers a robust framework for its characterization.

An In-depth Technical Guide on the Thermal Stability of 2,3-Dimethylpyridin-4-amine

Disclaimer: Publicly available experimental data on the thermal stability of 2,3-Dimethylpyridin-4-amine is limited. This guide utilizes data from the structurally similar and well-characterized compound, 4-Dimethylaminopyridine (DMAP), to provide an estimated thermal profile. This information should be used as a reference, and specific thermal analysis of this compound is recommended for precise measurements.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. Understanding its thermal stability is crucial for determining safe handling, storage, and processing conditions. This technical guide provides a comprehensive overview of the thermal properties of this compound, leveraging data from its close analog, 4-Dimethylaminopyridine (DMAP), and outlines standard experimental protocols for thermal analysis.

Quantitative Thermal Stability Data

The following table summarizes the key thermal properties of 4-Dimethylaminopyridine (DMAP), which can be considered as an approximation for this compound due to their structural similarities.

| Property | Value | Source |

| Melting Point | 110-113 °C | [1] |

| Boiling Point | 162 °C at 50 mmHg | [1] |

| Decomposition Temperature | Information not available | |

| Flash Point | Not available | |

| Auto-ignition Temperature | Not available |

Note: The thermal stability of a compound can be influenced by factors such as purity, heating rate, and the surrounding atmosphere.

Experimental Protocols

Detailed methodologies for determining the thermal stability of solid organic compounds like this compound typically involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal stability of materials.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA crucible.

-

-

Experimental Conditions:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The onset temperature of mass loss is considered the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or decomposition of the sample during the experiment.

-

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

The temperature program may include heating and cooling cycles to study the thermal history of the material.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Visualizations

4.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.

4.2. Generalized Metabolic Pathway of Pyridine Derivatives

While specific signaling pathways for this compound are not well-defined, pyridine derivatives, in general, undergo metabolic transformations in biological systems. These pathways are important in the context of drug development and toxicology.

Pyridine and its derivatives can be metabolized by various enzymes. The transformation rate of pyridine derivatives is dependent on their substituents.[2][3] For instance, pyridine carboxylic acids exhibit the highest rate of transformation, followed by mono-hydroxypyridines, methylpyridines, and then aminopyridines.[2][3] The metabolism of pyridine primarily yields N-methylpyridiniumhydroxide, pyridine N-oxide, and 2-, 3-, and 4-hydroxypyridine through the action of N-methyltransferases and monooxygenases.[4] In humans, the sole metabolite of pyridine is N-methylpyridiniumhydroxide.[4]

The following diagram illustrates a generalized metabolic pathway for pyridine compounds.

Conclusion

This technical guide provides an overview of the thermal stability of this compound based on available data for a structurally related compound and outlines standard analytical procedures for its determination. For researchers, scientists, and drug development professionals, it is imperative to conduct specific TGA and DSC analyses on this compound to obtain precise thermal stability data for its intended application. The generalized metabolic pathway provides a conceptual framework for its potential biotransformation, which is a critical consideration in drug development.

References

A Technical Guide to Quantum Chemical Calculations for 2,3-Dimethylpyridin-4-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2,3-Dimethylpyridin-4-amine, a substituted aminopyridine of interest in medicinal chemistry. The methodologies, data interpretation, and visualization techniques detailed herein are essential for understanding the molecule's electronic structure, reactivity, and potential as a drug candidate.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1] Quantum chemical calculations offer a powerful in-silico approach to predict the physicochemical properties and biological activity of molecules like this compound, thereby accelerating the drug discovery process. By employing methods such as Density Functional Theory (DFT), researchers can gain insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding drug-receptor interactions.[2][3]

This guide outlines the standard computational protocols for these calculations and presents the expected data in a structured format to facilitate analysis and comparison.

Experimental Protocols: Computational Methodology

The following section details the recommended computational methodology for the quantum chemical analysis of this compound. These protocols are based on established methods for similar aminopyridine derivatives.[3][4]

1. Molecular Structure Optimization:

-

Initial Structure: The initial 3D structure of this compound can be built using standard molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is the recommended method for geometry optimization.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely used and has shown good agreement with experimental data for organic molecules.[3][5]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is suggested for accurate calculations of molecular geometries and electronic properties.[3]

-

Software: The calculations can be performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

2. Vibrational Frequency Analysis:

-

Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

The calculated vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model.[6][7] A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.

3. Electronic Property Calculations:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[8][9] These can be calculated at the B3LYP/6-311++G(d,p) level of theory.

-

Mulliken Atomic Charges: Mulliken population analysis is used to calculate the partial atomic charges, which provides insights into the charge distribution within the molecule and helps identify potential sites for electrophilic and nucleophilic attack.[9][10]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is useful for identifying the regions of the molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions.[9][11]

Data Presentation: Expected Quantum Chemical Parameters

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations of this compound. The values provided are illustrative and based on typical results for similar aminopyridine structures.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-C3 | 1.40 |

| C3-C4 | 1.42 | |

| C4-N(amine) | 1.38 | |

| C2-N1 | 1.34 | |

| C6-N1 | 1.35 | |

| Bond Angle (°) | C2-C3-C4 | 118.5 |

| C3-C4-C5 | 119.0 | |

| C2-N1-C6 | 117.0 | |

| Dihedral Angle (°) | C2-C3-C4-C5 | 0.0 |

| H-N-C4-C3 | 180.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3450 | - | Amine N-H symmetric stretch |

| ν(C-H) stretch | 3050 | - | Aromatic C-H stretch |

| ν(C=C) stretch | 1620 | - | Pyridine ring C=C stretch |

| ν(C-N) stretch | 1350 | - | C-N amine stretch |

| δ(C-H) bend | 1200 | - | In-plane C-H bend |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 4.60 |

Table 4: Mulliken Atomic Charges

| Atom | Atomic Charge (e) |

| N1 (Pyridine) | -0.65 |

| C2 | 0.20 |

| C3 | 0.15 |

| C4 | -0.25 |

| N (Amine) | -0.80 |

| H (Amine) | 0.40 |

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the logical relationships between the different analyses performed in the quantum chemical study of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Logical relationships between molecular structure, calculations, and interpreted properties.

Conclusion

Quantum chemical calculations provide a robust framework for the in-depth analysis of this compound at the molecular level. The methodologies and data presented in this guide offer a clear pathway for researchers to investigate the structural and electronic properties of this and other related aminopyridine derivatives. The insights gained from these computational studies are invaluable for rational drug design, enabling the prediction of molecular reactivity, stability, and potential intermolecular interactions, thereby guiding further experimental research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. irjweb.com [irjweb.com]

- 10. ripublication.com [ripublication.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,3-Dimethylpyridin-4-amine and its Analogue 4-(Dimethylamino)pyridine (DMAP) as Catalysts in Organic Synthesis

Introduction

2,3-Dimethylpyridin-4-amine belongs to the class of substituted pyridines which are recognized for their catalytic activity in a variety of organic transformations. While specific data for this compound as a catalyst is not extensively documented in publicly available literature, its structural analogue, 4-(Dimethylamino)pyridine (DMAP), is a widely used and highly efficient nucleophilic catalyst.[1][2] This document will focus on the well-established applications and protocols of DMAP as a representative catalyst of this class, providing valuable insights for researchers, scientists, and drug development professionals. DMAP is particularly renowned for its ability to accelerate acylation reactions, often by a factor of up to 10,000, making it an indispensable tool in modern organic synthesis.[1][2]

Core Applications in Organic Synthesis

DMAP is a versatile catalyst employed in a wide array of chemical reactions. Its primary applications lie in facilitating the transfer of acyl groups, making it a cornerstone in esterification and amidation reactions.

1. Acylation and Esterification Reactions:

DMAP is most famously used as a catalyst in acylation reactions of alcohols and amines with acid anhydrides and acid chlorides.[3] It is a key component in the Steglich esterification , a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5][6] This method is particularly advantageous for sterically hindered substrates and those sensitive to acidic or basic conditions.[4]

The key to DMAP's catalytic activity is the formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent.[4][7] This mechanism effectively suppresses side reactions, such as the rearrangement of the O-acylisourea intermediate to an N-acylurea in Steglich esterifications.[5][7]

2. Other Catalytic Applications:

Beyond esterification, DMAP's catalytic utility extends to a variety of other transformations, including:

-

Silylation: Protection of alcohols with silylating agents like tert-butyldimethylsilyl chloride (TBSCl).

-

Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[8]

-

Tritylation: Protection of alcohols with trityl chloride.[9]

-

Rearrangements and Cyclizations: Facilitating intramolecular reactions.

DMAP has also been incorporated into ionic liquids (DMAP-ILs) to create recyclable and environmentally friendly catalytic systems for reactions such as Fischer indole synthesis and the formation of 1H-tetrazoles.[8][10][11]

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions catalyzed by DMAP, showcasing its efficiency under various conditions.

Table 1: DMAP-Catalyzed Acylation of Alcohols

| Substrate (Alcohol) | Acylating Agent | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methylcyclohexanol | Acetic Anhydride | Triethylamine | 4.1 | Room Temp | 17 | High | [9] |

| Benzyl alcohol | Trityl Chloride | Dichloromethane | 4.3 | Room Temp | Overnight | 87.6 | [9] |

| trans-2-Phenylcyclohexanol | Chloroacetyl Chloride | Pyridine | Catalytic | 0 | - | 94 | [9] |

| 3-Hydroxy-1-nonene | Diketene | - | - | - | - | - | [9] |

Table 2: Steglich Esterification using DMAP

| Carboxylic Acid | Alcohol | Coupling Agent | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Monoethyl fumarate | tert-Butyl alcohol | DCC | Dichloromethane | 8 | 0 to Room Temp | 3 | High | [9] |

| Benzoic Acid | tert-Butanethiol | - | Acetonitrile | 200 | Room Temp | 4 | 95 | [9] |

| Various | Various | DCC/EDC | Various | ~5-10 | Room Temp | Various | >80 | [4] |

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DCC as the coupling agent and DMAP as the catalyst.[5][9]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Alcohol (1.0-1.5 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid, alcohol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in DCM dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation of a Hindered Alcohol

This protocol describes the acetylation of a sterically hindered alcohol, 1-methylcyclohexanol, using acetic anhydride with DMAP as the catalyst.[9]

Materials:

-

1-Methylcyclohexanol (1.0 equiv)

-

Acetic anhydride (2.1 equiv)

-

Triethylamine (1.5 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.04 equiv)

Procedure:

-

To a stirred solution of 1-methylcyclohexanol and triethylamine, add acetic anhydride.

-

Add a catalytic amount of DMAP to the mixture.

-

Allow the reaction to stand at room temperature for 17 hours.

-

Work up the reaction by adding water, followed by sodium carbonate solution until the evolution of carbon dioxide ceases and the aqueous layer remains basic.

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the acetylated product.

Mandatory Visualizations

Catalytic Cycle of DMAP in Acylation

Caption: Catalytic cycle of DMAP in the acylation of an alcohol.

Steglich Esterification Workflow

Caption: Simplified workflow of the Steglich esterification.

Safety Considerations

4-(Dimethylamino)pyridine (DMAP) is highly toxic and can be readily absorbed through the skin. It is also corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 2,3-Dimethylpyridin-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyridin-4-amine and its structural precursors represent a significant scaffold in medicinal chemistry, primarily serving as a cornerstone in the synthesis of proton pump inhibitors (PPIs). While direct therapeutic applications of this compound are not extensively documented, its role as a key intermediate in the development of blockbuster drugs such as Rabeprazole highlights its importance in the pharmaceutical landscape. These application notes provide an overview of its primary application, relevant quantitative data for the final drug products, and detailed experimental protocols.

Primary Application: Synthesis of Proton Pump Inhibitors

The 2,3-dimethylpyridine moiety is a fundamental structural component of several proton pump inhibitors, a class of drugs that potently suppress gastric acid secretion. These agents are widely used in the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. The substitution pattern on the pyridine ring, including the methyl groups at the 2 and 3 positions, is crucial for the molecule's overall conformation and interaction with its biological target, the H+/K+ ATPase (proton pump).

Role in Proton Pump Inhibitor Structure and Function

Proton pump inhibitors are prodrugs that require activation in an acidic environment. The 2,3-dimethylpyridine ring system in molecules like Rabeprazole plays a critical role in the drug's mechanism of action. After systemic absorption and accumulation in the acidic canaliculi of parietal cells, the pyridine nitrogen undergoes protonation. This initiates a series of chemical rearrangements, ultimately leading to the formation of a reactive sulfenamide species. This activated form then covalently binds to cysteine residues on the H+/K+ ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion. The specific substituents on the pyridine ring influence the pKa of the molecule, affecting its rate of activation and overall efficacy.

Quantitative Data: Efficacy of Rabeprazole

The following table summarizes the inhibitory activity of Rabeprazole, a prominent proton pump inhibitor synthesized from 2,3-dimethylpyridine precursors. This data is indicative of the therapeutic potential unlocked by the utilization of the 2,3-dimethylpyridine scaffold.

| Compound | Target | Assay | IC50 (µM) | Reference |

| Rabeprazole | H+/K+ ATPase | Enzyme Inhibition Assay | 0.069 | (Shin, J. M., et al., 1999) |

Experimental Protocols

Synthesis of Rabeprazole from 2,3-Dimethylpyridine Precursor

This protocol outlines a common synthetic route to Rabeprazole starting from 2,3-dimethylpyridine-N-oxide.

Step 1: Nitration of 2,3-Dimethylpyridine-N-oxide

-

To a stirred solution of 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid, slowly add potassium nitrate at a controlled temperature (typically below 10 °C).

-

After the addition is complete, the reaction mixture is heated to 80-90 °C and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The reaction mixture is then cooled and poured onto ice, followed by neutralization with a suitable base (e.g., sodium hydroxide) to precipitate the product, 2,3-dimethyl-4-nitropyridine-N-oxide.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Substitution with 3-methoxypropoxy group

-

2,3-dimethyl-4-nitropyridine-N-oxide is reacted with 3-methoxypropanol in the presence of a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF).

-

The reaction is heated to facilitate the nucleophilic aromatic substitution, replacing the nitro group with the 3-methoxypropoxy ether.

-

After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide.

Step 3: Rearrangement and Chlorination

-

The N-oxide from the previous step is subjected to a Polonovski-type rearrangement using acetic anhydride, which results in the formation of an acetoxymethyl intermediate at the 2-position of the pyridine ring.

-

The acetoxy group is then hydrolyzed to a hydroxymethyl group.

-

The resulting alcohol is chlorinated using a chlorinating agent like thionyl chloride to give 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine.

Step 4: Condensation with 2-mercaptobenzimidazole

-

The chlorinated pyridine derivative is condensed with 2-mercaptobenzimidazole in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol).

-

The reaction mixture is heated to reflux to form the thioether linkage.

-

Upon completion, the product is isolated by precipitation or extraction.

Step 5: Oxidation to Rabeprazole

-

The thioether is oxidized to the corresponding sulfoxide (Rabeprazole) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.

-

The reaction is carefully monitored to avoid over-oxidation to the sulfone.

-

The final product, Rabeprazole, is purified by crystallization or chromatography.

In Vitro H+/K+ ATPase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds like Rabeprazole on the proton pump.

Materials:

-

H+/K+ ATPase-rich vesicles (prepared from hog gastric mucosa)

-

Test compound (e.g., Rabeprazole)

-

ATP (Adenosine triphosphate)

-

Buffer solution (e.g., Tris-HCl)

-

Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Pre-incubate the H+/K+ ATPase vesicles with the test compound at various concentrations in the buffer at 37 °C. The pre-incubation is typically done at a low pH to facilitate the activation of the prodrug.

-

Initiate the enzymatic reaction by adding ATP to the mixture.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37 °C.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate released from the hydrolysis of ATP using a colorimetric method (e.g., malachite green assay).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Mechanism of action of Rabeprazole, a proton pump inhibitor.

Caption: Synthetic workflow for Rabeprazole.

Application Notes and Protocols for N-Alkylation Utilizing 2,3-Dimethylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of a vast array of pharmaceuticals and biologically active molecules. The introduction of alkyl groups to nitrogen centers can significantly modulate the pharmacological properties of a compound, including its potency, selectivity, and pharmacokinetic profile. While various methods exist for N-alkylation, the use of pyridine-based catalysts is a common strategy to enhance reaction rates and yields.

This document provides a detailed protocol and application notes for the use of 2,3-Dimethylpyridin-4-amine as a nucleophilic catalyst in N-alkylation reactions. Although less common than its structural analog 4-(Dimethylamino)pyridine (DMAP), this compound is postulated to function similarly as a potent acyl and alkyl group transfer agent.[1][2][3] The protocols provided herein are based on established methodologies for related pyridine catalysts and are intended to serve as a comprehensive guide for researchers.[4][5]

Reaction Principle

The catalytic activity of this compound in N-alkylation is analogous to that of DMAP. The reaction proceeds through a nucleophilic catalysis pathway. The lone pair of electrons on the pyridine nitrogen is more nucleophilic than the primary or secondary amine substrate due to resonance donation from the 4-amino group. The catalyst first reacts with the alkylating agent (e.g., an alkyl halide) to form a highly reactive N-alkylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine substrate, leading to the formation of the N-alkylated product and regeneration of the this compound catalyst. A stoichiometric base is typically required to neutralize the acid generated during the reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary or Secondary Amine using an Alkyl Halide

This protocol outlines a general method for the N-alkylation of a primary or secondary amine using an alkyl halide with this compound as a catalyst.

Materials:

-

Primary or secondary amine

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

This compound (catalytic amount, e.g., 5-10 mol%)

-

Non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq.), the anhydrous solvent (to achieve a concentration of 0.1-0.5 M), and the non-nucleophilic base (1.5-2.0 eq.).

-

Add this compound (0.05-0.1 eq.) to the stirred solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation

The following tables provide representative data for N-alkylation reactions using conditions analogous to those proposed for this compound catalysis.

Table 1: N-Alkylation of Various Amines with Benzyl Bromide

| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | TEA | DCM | 12 | 85 |

| 2 | Benzylamine | DIPEA | ACN | 8 | 92 |

| 3 | Morpholine | TEA | DCM | 6 | 95 |

| 4 | Piperidine | DIPEA | ACN | 6 | 93 |

Table 2: Effect of Alkylating Agent on the N-Alkylation of Aniline

| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | TEA | DCM | 12 | 85 |

| 2 | Methyl Iodide | DIPEA | ACN | 8 | 90 |

| 3 | Ethyl Bromide | TEA | DCM | 18 | 78 |

| 4 | Propyl Iodide | DIPEA | ACN | 16 | 82 |

Visualizations

Diagram 1: General Workflow for N-Alkylation

References

Application Notes and Protocols: 2,3-Dimethylpyridin-4-amine as a Ligand in Transition Metal Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylpyridin-4-amine is a substituted aminopyridine that holds potential as a ligand in transition metal catalysis. The presence of both a pyridine ring nitrogen and an exocyclic amino group offers multiple coordination sites for metal centers. The electronic and steric properties of the ligand, influenced by the methyl substituents on the pyridine ring, can modulate the reactivity and selectivity of a resulting metal complex. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, the broader class of aminopyridine ligands has found significant use in various catalytic transformations.

This document provides an overview of the potential applications of this compound by drawing parallels with structurally similar and well-studied aminopyridine ligands. It includes potential synthetic protocols, characterization data for analogous complexes, and detailed experimental procedures for representative catalytic reactions.

Potential Coordination and Catalytic Role

Based on the chemistry of analogous aminopyridine ligands, this compound can be expected to coordinate to transition metals in several ways. The pyridine nitrogen can act as a σ-donor, while the exocyclic amine can also coordinate to the metal center, potentially forming a bidentate chelate. The methyl groups at the 2- and 3-positions introduce steric bulk and are electron-donating, which can influence the stability and catalytic activity of the metal complex.

Potential catalytic applications, by analogy to other substituted aminopyridines, could include:

-

Cross-Coupling Reactions: Ligands of this type can be effective in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

-

Polymerization: Group IV metal complexes with aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization.[1]

-

Amination Reactions: Transition metal-catalyzed C-H amination is a powerful tool for the synthesis of nitrogen-containing molecules, and aminopyridine ligands can play a crucial role in these transformations.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of transition metal complexes with analogous aminopyridine ligands and their use in catalysis. These can serve as a starting point for exploring the catalytic potential of this compound.